molecular formula C11H7F3OS B15149585 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione

6-Methyl-2-trifluoromethyl-4H-chromene-4-thione

Cat. No.: B15149585
M. Wt: 244.23 g/mol
InChI Key: BDALMGNBTMEAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-trifluoromethyl-4H-chromene-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chromene ring .

Scientific Research Applications

6-Methyl-2-trifluoromethyl-4H-chromene-4-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-trifluoromethyl-4H-chromene-4-one: A precursor in the synthesis of 6-Methyl-2-trifluoromethyl-4H-chromene-4-thione.

    4H-chromene-4-thione: A simpler analog without the methyl and trifluoromethyl substituents.

    2-trifluoromethyl-4H-chromene-4-thione: Similar structure but lacks the methyl group at the 6-position

Uniqueness

This compound is unique due to the presence of both methyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C11H7F3OS

Molecular Weight

244.23 g/mol

IUPAC Name

6-methyl-2-(trifluoromethyl)chromene-4-thione

InChI

InChI=1S/C11H7F3OS/c1-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3

InChI Key

BDALMGNBTMEAPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=S)C(F)(F)F

Origin of Product

United States

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